Cas no 826990-47-0 ((3-Chloro-4-fluoro-phenoxy)-acetyl Chloride)
(3-Chloro-4-fluoro-phenoxy)-acetyl chloride is a versatile organofluorine and organochlorine compound used primarily as an intermediate in organic synthesis. Its key advantages include high reactivity due to the acyl chloride functional group, enabling efficient acylation reactions in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both chloro and fluoro substituents on the phenoxy ring enhances its utility in introducing halogenated motifs into target molecules, which can improve metabolic stability and binding affinity in bioactive compounds. The compound is typically handled under anhydrous conditions to prevent hydrolysis. Its structural features make it valuable for constructing complex molecular architectures in medicinal and materials chemistry.
826990-47-0 structure
Product Name:(3-Chloro-4-fluoro-phenoxy)-acetyl Chloride
CAS No:826990-47-0
MF:C8H5Cl2FO2
MW:223.028504133224
CID:687196
PubChem ID:16495643
Update Time:2025-10-29
(3-Chloro-4-fluoro-phenoxy)-acetyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Acetyl chloride, (3-chloro-4-fluorophenoxy)-
- (3-Chloro-4-fluorophenoxy)acetyl chloride
- 2-(3-chloro-4-fluorophenoxy)acetyl chloride
- 3-chloro-4-fluoro-phenoxyacetyl chloride
- DTXSID40586217
- 826990-47-0
- MFCD09673332
- KVZHBLKETNAFKU-UHFFFAOYSA-N
- VS-04044
- SCHEMBL2076719
- AKOS000104375
- (3-Chloro-4-fluoro-phenoxy)-acetyl chloride
- STL195416
- ALBB-011197
- BBL013919
- DB-304536
- (3-Chloro-4-fluoro-phenoxy)-acetyl Chloride
-
- MDL: MFCD09673332
- Inchi: 1S/C8H5Cl2FO2/c9-6-3-5(1-2-7(6)11)13-4-8(10)12/h1-3H,4H2
- InChI Key: KVZHBLKETNAFKU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)OCC(=O)Cl)F
Computed Properties
- Exact Mass: 221.9650629g/mol
- Monoisotopic Mass: 221.9650629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
(3-Chloro-4-fluoro-phenoxy)-acetyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 061828-500mg |
(3-Chloro-4-fluorophenoxy)acetyl chloride |
826990-47-0 | 500mg |
3851CNY | 2021-05-07 | ||
| TRC | C995243-50mg |
(3-Chloro-4-fluoro-phenoxy)-acetyl Chloride |
826990-47-0 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | C995243-100mg |
(3-Chloro-4-fluoro-phenoxy)-acetyl Chloride |
826990-47-0 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | C995243-500mg |
(3-Chloro-4-fluoro-phenoxy)-acetyl Chloride |
826990-47-0 | 500mg |
$ 365.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 061828-500mg |
(3-Chloro-4-fluorophenoxy)acetyl chloride |
826990-47-0 | 500mg |
3851.0CNY | 2021-07-13 | ||
| A2B Chem LLC | AC35595-250mg |
(3-Chloro-4-fluorophenoxy)acetyl chloride |
826990-47-0 | 96% | 250mg |
$80.00 | 2024-04-19 | |
| A2B Chem LLC | AC35595-500mg |
(3-Chloro-4-fluorophenoxy)acetyl chloride |
826990-47-0 | >95% | 500mg |
$467.00 | 2023-12-30 | |
| A2B Chem LLC | AC35595-1g |
(3-Chloro-4-fluorophenoxy)acetyl chloride |
826990-47-0 | 96% | 1g |
$187.00 | 2024-04-19 | |
| A2B Chem LLC | AC35595-5g |
(3-Chloro-4-fluorophenoxy)acetyl chloride |
826990-47-0 | 96% | 5g |
$706.00 | 2024-04-19 | |
| A2B Chem LLC | AC35595-10g |
(3-Chloro-4-fluorophenoxy)acetyl chloride |
826990-47-0 | 96% | 10g |
$1054.00 | 2024-04-19 |
(3-Chloro-4-fluoro-phenoxy)-acetyl Chloride Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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